1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound belonging to the class of phenol ethers. It is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyethoxy, benzyloxybenzyl, and hydroxyl groups.
Preparation Methods
The synthesis of 1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine ring.
Introduction of Substituents: The hydroxyethoxy, benzyloxybenzyl, and hydroxyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the pyrimidine ring or other functional groups are reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and hydroxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the pyrimidine ring may produce dihydropyrimidines.
Scientific Research Applications
1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential applications in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-((2-HYDROXYETHOXY)METHYL)-5-(3-(BENZYLOXY)BENZYL)-6-HYDROXYPYRIMIDINE-2,4(1H,3H)-DIONE can be compared with other similar compounds, such as:
Phenol Ethers: Compounds containing an ether group substituted with a benzene ring. These compounds share similar chemical properties and reactivity.
Hydroxypyrimidines: Compounds with hydroxyl groups attached to a pyrimidine ring. They exhibit similar biological activities and mechanisms of action.
Benzyloxy Compounds: Molecules with a benzyloxy group, which influence their solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O6 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-hydroxy-1-(2-hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,24,26H,9-10,12-14H2,(H,22,25,27) |
InChI Key |
CAWXCABXSPTFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3=C(N(C(=O)NC3=O)COCCO)O |
Origin of Product |
United States |
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